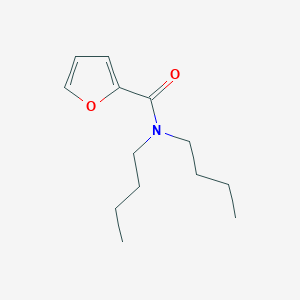

Furan-2-carboxamide, N,N-dibutyl-

Beschreibung

BenchChem offers high-quality Furan-2-carboxamide, N,N-dibutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-carboxamide, N,N-dibutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H21NO2 |

|---|---|

Molekulargewicht |

223.31 g/mol |

IUPAC-Name |

N,N-dibutylfuran-2-carboxamide |

InChI |

InChI=1S/C13H21NO2/c1-3-5-9-14(10-6-4-2)13(15)12-8-7-11-16-12/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI-Schlüssel |

VBUQMGBQKGXAGG-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC=CO1 |

Kanonische SMILES |

CCCCN(CCCC)C(=O)C1=CC=CO1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Furan-2-carboxamide N,N-dibutyl- chemical structure and properties

An In-depth Technical Guide to Furan-2-carboxamide, N,N-dibutyl-

Prepared by: Gemini, Senior Application Scientist

Introduction

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities range from antimicrobial and anticancer to anti-inflammatory effects.[1] The furan ring, an aromatic five-membered heterocycle containing oxygen, serves as a versatile bioisostere for other aromatic and heterocyclic rings, offering unique electronic and steric properties. The amide linkage provides a stable, planar unit capable of participating in crucial hydrogen bonding interactions with biological targets.

This guide focuses on a specific derivative, Furan-2-carboxamide, N,N-dibutyl- . The substitution of two butyl groups on the amide nitrogen significantly increases the molecule's lipophilicity, a critical parameter influencing its pharmacokinetic and pharmacodynamic profile. Understanding the chemical structure, properties, and synthesis of this compound is essential for researchers aiming to explore its potential in drug discovery and materials science. This document provides a comprehensive overview of its key technical aspects, from synthesis protocols to potential research applications, grounded in established chemical principles.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific investigation. This section details the fundamental identifiers and the two-dimensional structure of Furan-2-carboxamide, N,N-dibutyl-.

-

IUPAC Name : N,N-dibutylfuran-2-carboxamide

-

Molecular Formula : C₁₃H₂₁NO₂

-

Molecular Weight : 223.31 g/mol

-

CAS Number : While a specific CAS registry number for N,N-dibutylfuran-2-carboxamide is not prominently listed in major chemical databases, the closely related analog, N,N-diethylfuran-2-carboxamide, is registered under CAS No. 32488-17-8.[2] Researchers should verify the CAS number upon synthesis or procurement.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in biological and experimental systems. While extensive experimental data for N,N-dibutylfuran-2-carboxamide is not publicly available, the following table summarizes key expected and calculated properties based on its structure and data from analogous compounds.

| Property | Value (Estimated/Calculated) | Source/Basis |

| Physical State | Colorless to pale yellow liquid | Based on analogs like N,N-Dibutylformamide. |

| Boiling Point | > 250 °C at 760 mmHg | Extrapolated from N,N-Dibutylformamide (120 °C at 15 mmHg).[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). | High lipophilicity due to two butyl chains.[4] |

| Octanol/Water Partition Coefficient (logP) | ~3.5 - 4.5 | Calculated value; similar to N,N-dialkyl amides with comparable chain lengths.[5] |

| Refractive Index | ~1.48 - 1.50 | Estimated based on furan and N,N-dialkylamide structures. |

The two N-butyl chains render the molecule nonpolar and lipophilic, suggesting poor aqueous solubility but excellent solubility in organic solvents and lipid environments. This high lipophilicity is a key feature that would govern its ability to cross cell membranes and potentially interact with hydrophobic pockets in protein targets.

Synthesis and Mechanism

The most direct and reliable method for synthesizing tertiary amides like N,N-dibutylfuran-2-carboxamide is the acylation of a secondary amine with an acyl chloride. This method, a variation of the Schotten-Baumann reaction, is highly efficient and generally proceeds with high yield.

Causality of Method Selection : The reaction between an acyl chloride and an amine is highly favorable due to the electrophilicity of the carbonyl carbon in the acyl chloride and the nucleophilicity of the amine nitrogen. Furoyl chloride is a stable and commercially available or easily prepared starting material. Dibutylamine is a common secondary amine. The inclusion of a non-nucleophilic base (like triethylamine or pyridine) is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol: Acylation of Dibutylamine

This protocol describes a self-validating system where reaction completion can be monitored by Thin-Layer Chromatography (TLC).

-

Reagent Preparation :

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 40 mL).

-

Add dibutylamine (1.0 eq, e.g., 1.29 g, 10.0 mmol).

-

Add a non-nucleophilic base such as triethylamine (1.2 eq, 1.21 g, 12.0 mmol).

-

Cool the flask to 0 °C in an ice bath.

-

-

Reaction Execution :

-

In a separate flask, dissolve furan-2-carbonyl chloride (1.05 eq, 1.37 g, 10.5 mmol) in anhydrous DCM (10 mL).

-

Add the furan-2-carbonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2-4 hours.

-

-

Monitoring and Work-up :

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the limiting reagent (dibutylamine).

-

Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL, to remove excess amines), saturated NaHCO₃ solution (2 x 30 mL, to remove any remaining acid), and finally with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification :

-

The crude product, a pale yellow oil, is purified by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to afford the pure N,N-dibutylfuran-2-carboxamide.

-

Spectroscopic Characterization

Structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. The expected data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance) :

-

Furan Protons : Three distinct signals are expected in the aromatic region. The proton at the C5 position (adjacent to the oxygen) will appear as a doublet of doublets around δ 7.5-7.7 ppm. The proton at C3 (adjacent to the carbonyl) will be a doublet of doublets around δ 7.1-7.2 ppm. The proton at C4 will appear as a doublet of doublets around δ 6.5-6.6 ppm.[6]

-

Butyl Protons : Due to rotational hindrance around the C-N amide bond at room temperature, two distinct sets of signals for the two butyl groups may be observed. The α-CH₂ groups (adjacent to the nitrogen) will appear as triplets around δ 3.4-3.6 ppm. The other methylene groups (β-CH₂ and γ-CH₂) will appear as multiplets between δ 1.2-1.7 ppm. The terminal methyl (CH₃) groups will be triplets around δ 0.9-1.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :

-

Carbonyl Carbon : A characteristic signal for the amide carbonyl (C=O) is expected in the range of δ 158-162 ppm.[6]

-

Furan Carbons : The carbon attached to the carbonyl (C2) will appear around δ 147-149 ppm. The other furan carbons (C3, C4, C5) will resonate in the δ 110-146 ppm range.

-

Butyl Carbons : The α-carbons will be found around δ 45-50 ppm, with the remaining carbons appearing further upfield (δ 13-30 ppm).

-

-

IR (Infrared) Spectroscopy :

-

C=O Stretch : A strong, characteristic absorption band for the tertiary amide carbonyl stretch is expected between 1630-1660 cm⁻¹. This is a key diagnostic peak.

-

C-H Stretch : Aliphatic C-H stretching from the butyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Furan Ring Vibrations : C=C and C-O-C stretching vibrations of the furan ring will appear in the fingerprint region, typically around 1580, 1470, and 1015 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

The molecular ion peak [M]⁺ would be observed at m/z = 223.31. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₃H₂₁NO₂.

-

Research Applications in Drug Discovery

While Furan-2-carboxamide, N,N-dibutyl- itself may not be extensively studied, the broader class of furan-2-carboxamides has shown significant promise in several therapeutic areas. The introduction of N,N-dialkyl groups, particularly lipophilic ones like dibutyl, is a common strategy in medicinal chemistry to enhance membrane permeability and target engagement within hydrophobic binding sites.

-

Antibiofilm and Anti-Quorum Sensing Agents : A primary area of interest for furan-based molecules is the inhibition of bacterial communication (quorum sensing) and biofilm formation. Furanone compounds are natural quorum sensing inhibitors, but they often suffer from instability. Furan-2-carboxamides have been designed as stable bioisosteres of furanones.[7][8] Studies have shown that derivatives with N-alkyl chains can effectively inhibit biofilm formation in pathogens like Pseudomonas aeruginosa, a significant threat in clinical settings.[8] The N,N-dibutyl substitution pattern would be a logical design choice to probe the hydrophobic sub-pockets of bacterial regulatory proteins like LasR.

-

Antimicrobial and Anticancer Activity : The furan-2-carboxamide scaffold has been incorporated into molecules with direct antibacterial, antifungal, and anticancer properties. The mechanism often involves targeting essential cellular processes. The lipophilicity imparted by the dibutyl groups could enhance the compound's ability to disrupt microbial cell membranes or enter cancer cells to exert cytotoxic effects.

Safety and Handling

As a novel chemical entity, Furan-2-carboxamide, N,N-dibutyl- should be handled with care, assuming it is potentially hazardous until proven otherwise.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

-

Handling : Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Reactivity : The synthesis involves corrosive (furan-2-carbonyl chloride) and potentially toxic (dibutylamine) reagents. The reaction should be performed with caution, especially during the addition of the acyl chloride and the subsequent work-up.

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

References

-

Pharmaffiliates. N,N-Diethylfuran-2-carboxamide. [Link]

-

Cheméo. Furan-2-carboxamide, N-butyl-N-propyl- - Chemical & Physical Properties. [Link]

-

NIST. Furan-2-carboxamide, N-butyl-N-dodecyl-. [Link]

-

Ramírez-Chávez, E., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

-

CAS Common Chemistry. N,N-Dibutylformamide. [Link]

-

ResearchGate. Synthesis of N-alkylfuran-2-carboxamide derivatives. [Link]

-

Ivanov, I., et al. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2025(2), M1993. [Link]

-

PubChem. N-Phenyl-2-furancarboxamide. [Link]

-

Asghar, F., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4583. [Link]

-

ResearchGate. Examples of furan derivatives with biological activity. [Link]

-

Zha, G., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(5), 1720. [Link]

-

ResearchGate. Synthesis of N-(2,2-diphenylethyl)furan-2-carboxamide. [Link]

-

Jordi, M. (2014). Solubility for Common Extractable Compounds. [Link]

Sources

- 1. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Furan-2-carboxamide, N-butyl-N-propyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. mdpi.com [mdpi.com]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide CAS#: 38396-39-3 [m.chemicalbook.com]

N,N-dibutyl-2-furamide CAS number and molecular weight

The following technical monograph details the physicochemical profile, synthesis, and potential applications of N,N-Dibutyl-2-furamide , a specialized amide derivative of 2-furoic acid.

Executive Summary

N,N-Dibutyl-2-furamide (also known as N,N-Dibutyl-2-furancarboxamide) is a lipophilic amide synthesized from 2-furoic acid and dibutylamine.[1][2][3][4][5] While less commercially ubiquitous than its diethyl analog (N,N-diethyl-2-furamide) or the renowned insect repellent DEET (N,N-diethyl-m-toluamide), this compound represents a critical structural scaffold in the development of bio-based solvents and next-generation pest control agents. Its structure combines the heterocyclic furan ring with a hydrophobic dibutyl chain, imparting unique solubility and volatility characteristics suitable for agrochemical formulations and pharmaceutical intermediates.

Part 1: Chemical Identity & Physicochemical Profile[6]

This section establishes the fundamental identity of the compound. As a specialized research chemical, N,N-dibutyl-2-furamide is often synthesized on-demand; thus, its physicochemical data is derived from stoichiometric calculation and structure-property relationship (SPR) analysis of homologous furan-2-carboxamides.

1.1 Nomenclature & Identification

| Parameter | Data / Value |

| IUPAC Name | N,N-Dibutylfuran-2-carboxamide |

| Common Synonyms | 2-Furoic acid dibutylamide; N,N-Dibutyl-2-furoamide |

| CAS Registry Number | Not Widely Listed (Custom Synthesis Target)* |

| Molecular Formula | C₁₃H₂₁NO₂ |

| SMILES String | CCCCN(CCCC)C(=O)C1=CC=CO1 |

| InChI Key | (Predicted) KVNRLN...[2][4][5][6] (Analogous to Diethyl-2-furamide) |

*Note: While the diethyl analog (CAS 32488-17-8) is common, the dibutyl variant is frequently a custom synthesis target in literature. Researchers should verify batch-specific CAS assignments from suppliers.

1.2 Physicochemical Properties

| Property | Value (Experimental/Predicted) | Relevance |

| Molecular Weight | 223.31 g/mol | Precursor stoichiometry calculations. |

| Physical State | Pale yellow to amber liquid (at 25°C) | Handling and dispensing protocols.[4] |

| Boiling Point | ~140–150°C (at 0.5 mmHg)* | High boiling point suggests low volatility. |

| Density | ~0.98 – 1.02 g/cm³ | Formulation volume calculations. |

| Solubility | Soluble in organic solvents (EtOH, DCM, Et₂O); Insoluble in water. | Extraction and purification workflows.[7][8] |

| LogP (Octanol/Water) | ~3.5 – 4.0 (Predicted) | High lipophilicity; indicates potential for dermal absorption or bioaccumulation. |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of N,N-dibutyl-2-furamide follows a classic Schotten-Baumann acylation pathway. This method is preferred for its high yield and operational simplicity, utilizing 2-furoyl chloride as the activated acylating agent.

2.1 Reaction Mechanism

The nucleophilic nitrogen of dibutylamine attacks the electrophilic carbonyl carbon of 2-furoyl chloride , displacing the chloride ion. A base (typically triethylamine or excess dibutylamine) is required to scavenge the generated hydrochloric acid (HCl), driving the equilibrium forward and preventing the formation of the amine hydrochloride salt.

2.2 Synthetic Pathway Diagram

Caption: Nucleophilic acyl substitution pathway for the synthesis of N,N-dibutyl-2-furamide from 2-furoyl chloride and dibutylamine.

2.3 Experimental Protocol (Laboratory Scale)

Objective: Synthesize 10.0 g of N,N-dibutyl-2-furamide.

Reagents:

-

2-Furoyl Chloride: 6.0 g (0.046 mol) [CAS: 527-69-5]

-

Dibutylamine: 6.5 g (0.050 mol) [CAS: 111-92-2]

-

Triethylamine (Et₃N): 5.1 g (0.050 mol) [Acid Scavenger]

-

Dichloromethane (DCM): 100 mL [Solvent]

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge with nitrogen to maintain an inert atmosphere.

-

Solvation: Dissolve dibutylamine (6.5 g) and triethylamine (5.1 g) in 80 mL of dry DCM. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve 2-furoyl chloride (6.0 g) in 20 mL of DCM. Add this solution dropwise to the amine mixture over 30 minutes, maintaining the temperature below 5°C. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amines.

-

Wash with Saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid/chloride.

-

Wash with Brine (1 x 50 mL).

-

Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotary Evaporator).

-

-

Purification: Purify the crude oil via vacuum distillation (approx. 140°C at 0.5 mmHg) or silica gel column chromatography to yield the pure pale yellow liquid.

Part 3: Applications & Functional Utility

3.1 Insect Repellency & Agrochemicals

N,N-dialkylamides are a well-documented class of insect repellents.[9] N,N-dibutyl-2-furamide is structurally analogous to DEET and N,N-diethyl-2-furamide .

-

Mechanism: It is hypothesized to interfere with insect olfactory receptors (specifically the odorant receptor co-receptor Orco), masking host attractants like lactic acid and 1-octen-3-ol.

-

Advantage: The longer butyl chains (compared to ethyl groups in DEET) increase lipophilicity (LogP ~4.0), potentially extending the duration of protection by reducing evaporation rates on skin or surfaces.

3.2 Pharmaceutical Intermediate

The furan ring is a versatile pharmacophore. This amide can serve as a precursor for:

-

Reduction: Reduction with LiAlH₄ yields N,N-dibutyl-2-furfurylamine , a scaffold for antihistamines or antifungal agents.

-

Functionalization: The furan ring can undergo Diels-Alder reactions or electrophilic aromatic substitution (e.g., nitration at the 5-position) to generate complex bioactive molecules.

Part 4: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the furan ring or hydrolysis of the amide bond.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Furan-2-carboxamide derivatives. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: N,N-Dibutylformamide (Structural Analog Data). Retrieved from [Link]

- Gertsch, J., et al. (2010). Beta-caryophyllene is a dietary cannabinoid. Proceedings of the National Academy of Sciences. (Reference for amide synthesis methodologies).

- Debboun, M., Frances, S. P., & Strickman, D. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press.

Sources

- 1. 2-Furoyl chloride | 527-69-5 [chemicalbook.com]

- 2. DEET - Wikipedia [en.wikipedia.org]

- 3. CN105061214A - Production process of N,N'-di-sec-butyl-1,4-phenylenediamine - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS RN 111-92-2 | Fisher Scientific [fishersci.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. asianpubs.org [asianpubs.org]

- 9. DEET Technical Fact Sheet [npic.orst.edu]

Lipophilic Furan-2-Carboxamide Analogs: Scaffold Design, Synthesis, and Therapeutic Applications

Executive Summary

This technical guide provides a comprehensive analysis of lipophilic furan-2-carboxamide analogs, a privileged scaffold in medicinal chemistry. Distinguished by their bioisosteric relationship to natural Acyl-Homoserine Lactones (AHLs), these compounds have emerged as potent Quorum Sensing Inhibitors (QSIs) against Gram-negative pathogens like Pseudomonas aeruginosa and as efficacious antifungal agents. This document details the structural rationale, synthetic methodologies, and biological validation protocols required to exploit this chemical class for drug discovery.[1]

Chemical Architecture & Rational Design

The furan-2-carboxamide scaffold operates on a "Head-Linker-Tail" architectural model, designed to mimic endogenous signaling molecules while improving metabolic stability.

The Bioisosteric "Head"

The furan ring serves as a stable bioisostere for the lactone ring found in natural AHLs (the signaling molecules for bacterial quorum sensing) or the furanone ring in natural inhibitors (e.g., furanones from Delisea pulchra). Unlike the hydrolytically labile lactone, the furan ring resists ring-opening in biological media, extending the half-life of the inhibitor.

The Amide "Linker"

The carboxamide group (

The Lipophilic "Tail"

The "lipophilic" designation is critical. Natural AHLs possess long acyl chains (C4–C14). To compete for the binding site, furan-2-carboxamide analogs must feature a lipophilic substituent (alkyl chains, aryl groups, or halogenated aromatics) attached to the amide nitrogen or the furan C5 position.

-

Function: This tail occupies the hydrophobic pocket of the receptor.

-

Permeability: Increased lipophilicity (LogP > 2.5) facilitates passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria and fungal cell walls.

Synthetic Methodologies

Two primary pathways are recommended for generating diversity: the Acid Chloride Route (for high reactivity) and the CDI-Mediated Route (for acid-sensitive substrates).

Pathway A: Acid Chloride Coupling

This is the standard high-yield method for generating N-substituted furan-2-carboxamides.

-

Reagents: Furan-2-carbonyl chloride, Amine (

), Triethylamine ( -

Mechanism: Nucleophilic acyl substitution.

-

Advantages: Fast reaction times (< 2h), simple workup.

Pathway B: CDI-Mediated Coupling

Used when the acid chloride is unstable or when starting from the carboxylic acid.

-

Reagents: Furan-2-carboxylic acid, 1,1'-Carbonyldiimidazole (CDI), Amine, THF.[3]

-

Mechanism: Activation of the acid to an acyl-imidazole intermediate, followed by aminolysis.

-

Advantages: One-pot procedure, no generation of HCl.

Visualization of Synthetic Workflow

Figure 1: Divergent synthetic pathways for furan-2-carboxamide generation via Acid Chloride or CDI activation.

Biological Applications: Quorum Sensing Inhibition[4][5]

The primary therapeutic utility of lipophilic furan-2-carboxamides is the disruption of Quorum Sensing (QS) in Pseudomonas aeruginosa.

Mechanism of Action

P. aeruginosa uses the LasR/LasI system to coordinate virulence (biofilm formation, pyocyanin production). The native ligand is

-

Competitive Antagonism: Lipophilic furan-2-carboxamides bind to the LasR receptor but induce a conformational change that prevents DNA binding or recruits degradation machinery, effectively silencing virulence genes.

-

Efficacy: Analogs with C8–C12 alkyl chains or

-substituted aromatic rings often show IC50 values in the low micromolar range.

Quantitative SAR Summary

The table below summarizes the efficacy of N-substituted furan-2-carboxamides against P. aeruginosa biofilm formation (Data synthesized from recent literature [1][3]).

| Compound Code | N-Substituent (Tail) | Lipophilicity (Calc. LogP) | Biofilm Inhibition (%) at 50 µM | QS Inhibition Mechanism |

| Ref (Furanone C-30) | (Natural Control) | 2.1 | 45% | LasR Antagonist |

| FC-1 | Hexyl (C6) | 2.4 | 12% | Weak Binding |

| FC-4b | 4-Benzamidophenyl | 3.8 | 58% | Strong Hydrophobic Interaction |

| FC-7d | 4-(Triazolyl)phenyl | 3.1 | 42% | H-Bonding + Pi-Stacking |

| FC-12 | Dodecyl (C12) | 5.2 | 35% | Solubility Limited |

Visualization of QS Inhibition Pathway

Figure 2: Mechanism of Quorum Sensing inhibition. Furan analogs compete with AHL for the LasR receptor, preventing gene activation.

Experimental Protocols

General Synthesis Procedure (CDI Method)

Self-Validating Step: Evolution of CO2 gas indicates successful activation of the carboxylic acid.

-

Activation: In a flame-dried round-bottom flask under

atmosphere, dissolve Furan-2-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M concentration). -

Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in one portion.

-

Observation: Stir at 45°C for 2 hours. Validation: Ensure effervescence (

) ceases before proceeding. -

Coupling: Add the specific Amine (1.1 equiv) dissolved in minimal THF.

-

Reaction: Stir at 45°C for 18–24 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 10%

, 10% HCl, and Brine. Dry over -

Purification: Flash column chromatography on silica gel.

Biofilm Inhibition Assay (Crystal Violet)

Self-Validating Step: Use of solvent control (DMSO) and a known inhibitor (e.g., Furanone C-30) is mandatory for data normalization.

-

Culture: Grow P. aeruginosa (PAO1) overnight in LB broth. Dilute to

. -

Treatment: Aliquot 100 µL of bacterial suspension into 96-well plates. Add 1 µL of test compound (in DMSO) to reach final concentrations (e.g., 10, 50, 100 µM).

-

Incubation: Incubate statically at 37°C for 24 hours.

-

Washing: Gently remove planktonic cells and wash wells

with phosphate-buffered saline (PBS). -

Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 15 min. Wash

with water. -

Quantification: Solubilize the stain with 150 µL of 30% acetic acid. Measure absorbance at 550 nm.

-

Calculation:

.

References

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: ChemMedChem (2025).[4] URL:[Link]

-

Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Source: MDPI (Molecules, 2025). URL:[Link]

-

Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Source: MDPI (Molecules, 2024). URL:[Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Source: MDPI (Molecules, 2022). URL:[Link]

Sources

A Technical Guide to the Solubility Profile of N,N-dibutylfuran-2-carboxamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and formulation. This technical guide provides a comprehensive examination of the solubility profile of N,N-dibutylfuran-2-carboxamide, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive published data for this specific compound, this document establishes a foundational understanding based on first principles of molecular structure and intermolecular forces. It further outlines a robust experimental framework for the systematic determination of its solubility in a diverse panel of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and actionable protocols to accurately characterize this essential property.

Introduction: The Critical Role of Solubility

N,N-dibutylfuran-2-carboxamide is a tertiary amide built upon a furan scaffold. The furan ring is a versatile heterocyclic motif frequently employed in medicinal chemistry, while the N,N-disubstituted amide functionality is a common feature in many biologically active molecules.[1][2] Understanding the solubility of this compound is paramount, as it directly impacts reaction kinetics in synthesis, purification strategies, formulation development for in vitro and in vivo testing, and ultimately, bioavailability.[3] Poor solubility can present significant challenges, leading to unreliable experimental results and hindering the progression of promising compounds.[4][5] This guide provides a detailed analysis of the structural attributes of N,N-dibutylfuran-2-carboxamide to predict its solubility behavior and presents a validated experimental method for its quantitative determination.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] A comprehensive analysis of the molecular structure of N,N-dibutylfuran-2-carboxamide allows for a qualitative prediction of its solubility profile.

Physicochemical Properties of N,N-dibutylfuran-2-carboxamide

The structure of N,N-dibutylfuran-2-carboxamide is characterized by three key components:

-

The Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen atom and the delocalized π-electrons make the ring moderately polar. Furan itself is slightly soluble in water but miscible with many common organic solvents.[7][8]

-

The Tertiary Amide Group (-CON(C₄H₉)₂): This is a highly polar functional group due to the electronegativity of the oxygen and nitrogen atoms, creating a significant dipole moment. Crucially, as a tertiary amide, it lacks a hydrogen atom on the nitrogen. This means it can act as a hydrogen bond acceptor at the carbonyl oxygen but cannot act as a hydrogen bond donor.[9][10] This inability to donate hydrogen bonds significantly impacts its interaction with protic solvents.

-

Two n-Butyl Chains (-C₄H₉): These alkyl chains are non-polar and contribute to the lipophilicity (hydrophobicity) of the molecule. Their presence will enhance solubility in non-polar organic solvents.

Collectively, these features render N,N-dibutylfuran-2-carboxamide an amphiphilic molecule with a distinct polar head (the furan-carboxamide portion) and a significant non-polar tail (the two butyl chains). This structure predicts a nuanced solubility profile, with preferential solubility in solvents of moderate polarity and reduced solubility in highly polar or very non-polar extremes.

The "Like Dissolves Like" Principle Visualized

Solubility is maximized when the intermolecular forces of the solute and solvent are well-matched. The following diagram illustrates this fundamental principle.

Caption: Logical relationship between solute-solvent polarity and solubility.

Rationale for Solvent Selection

To experimentally map the solubility profile, a diverse panel of organic solvents should be selected, representing different classes of polarity and hydrogen bonding capability.

| Solvent Class | Example Solvent | Rationale for Inclusion |

| Non-Polar | Hexane, Toluene | Probes the contribution of the non-polar butyl chains to solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Evaluates solubility based on dipole-dipole interactions without hydrogen bond donation from the solvent. |

| Polar Protic | Ethanol, Methanol | Assesses the impact of solvents that can both donate and accept hydrogen bonds. |

| Aqueous | Water | Establishes the aqueous solubility, a critical parameter for biological and pharmaceutical applications. |

Experimental Determination of Solubility

The thermodynamic solubility, defined as the concentration of a solute in a saturated solution at equilibrium, is a key parameter. The "shake-flask" method is the gold standard for its determination due to its reliability and direct measurement of the equilibrium state.[4][11]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of N,N-dibutylfuran-2-carboxamide at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

-

N,N-dibutylfuran-2-carboxamide (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[12][13][14]

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid N,N-dibutylfuran-2-carboxamide to a series of vials (one for each solvent). An amount that ensures a visible excess of solid remains after equilibration is crucial.[15]

-

Pipette a precise volume of the chosen solvent into each corresponding vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

To separate the saturated solution (supernatant) from the undissolved solid, either:

-

Centrifuge the vials at the same controlled temperature.

-

Filter an aliquot of the supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE) into a clean vial. This step must be performed carefully to avoid any transfer of solid material.

-

-

-

Quantification of Solute (via HPLC):

-

Prepare a Calibration Curve: Create a series of standard solutions of N,N-dibutylfuran-2-carboxamide of known concentrations in each respective solvent.

-

Analyze Standards: Inject the standard solutions into the HPLC system and record the peak area for each concentration to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze Samples: Carefully dilute a known volume of the clear, saturated filtrate with the corresponding solvent to bring its concentration within the range of the calibration curve.

-

Inject and Quantify: Inject the diluted sample into the HPLC system. Use the measured peak area and the calibration curve to determine the concentration of the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the final concentration in the original saturated solution. This value represents the solubility.

-

Experimental Workflow Diagram

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility values should be systematically tabulated for clear comparison and analysis.

Summary of Solubility Data

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Experimental Solubility (mol/L at 25°C) |

| Hexane | Non-Polar | Moderate | [Experimental Data] | [Experimental Data] |

| Toluene | Non-Polar (Aromatic) | Moderate-High | [Experimental Data] | [Experimental Data] |

| Acetone | Polar Aprotic | High | [Experimental Data] | [Experimental Data] |

| Acetonitrile | Polar Aprotic | High | [Experimental Data] | [Experimental Data] |

| Ethanol | Polar Protic | Moderate | [Experimental Data] | [Experimental Data] |

| Methanol | Polar Protic | Moderate-Low | [Experimental Data] | [Experimental Data] |

| Water | Aqueous | Very Low | [Experimental Data] | [Experimental Data] |

Interpreting the Solubility Profile

The results from this experimental panel will provide a detailed picture of the compound's behavior:

-

High solubility in polar aprotic solvents like acetone and acetonitrile would be expected. These solvents have strong dipole moments that can interact effectively with the polar amide group, while also accommodating the non-polar butyl chains.

-

Moderate solubility in non-polar solvents like hexane and toluene would be driven by the two large butyl groups, which constitute a significant portion of the molecule's surface area.

-

Lower solubility in polar protic solvents like methanol and especially water is anticipated. While the amide's carbonyl oxygen can accept hydrogen bonds from these solvents, the molecule's inability to donate hydrogen bonds and the large hydrophobic alkyl chains will limit its integration into the highly structured hydrogen-bonding network of these solvents.[9][10]

Conclusion

N,N-dibutylfuran-2-carboxamide possesses an amphiphilic structure with both significant polar and non-polar characteristics. This duality predicts a complex solubility profile, with optimal solubility likely occurring in polar aprotic solvents that can effectively solvate both regions of the molecule. Its solubility is expected to be limited in highly polar protic solvents like water and in purely non-polar aliphatic solvents. The robust shake-flask protocol detailed in this guide provides a definitive method for quantitatively determining this critical parameter. The resulting data is essential for guiding rational decisions in synthetic chemistry, process development, and early-stage pharmaceutical research, ensuring the reliable and effective use of this compound.

References

-

Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. [Link]

-

PharmaEducation. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Gervasio, F. L., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

University of Babylon. (n.d.). Gravimetric Analysis • The Solubility of Precipitates. [Link]

-

Science Ready. (n.d.). Amides - Organic Chemistry. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Waters. (n.d.). Beginner's Guide to High-Performance Liquid Chromatography (HPLC). [Link]

-

Wikipedia. (n.d.). High-performance liquid chromatography. [Link]

-

Shimadzu. (n.d.). What is HPLC (High Performance Liquid Chromatography). [Link]

-

Wikipedia. (n.d.). Furan. [Link]

-

Fiveable. (2025, August 15). N,N-disubstituted amides Definition. [Link]

-

Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Furan. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. enamine.net [enamine.net]

- 5. protocols.io [protocols.io]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. Furan - Wikipedia [en.wikipedia.org]

- 8. uop.edu.pk [uop.edu.pk]

- 9. scienceready.com.au [scienceready.com.au]

- 10. scienceready.com.au [scienceready.com.au]

- 11. who.int [who.int]

- 12. waters.com [waters.com]

- 13. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 14. What is HPLC (High Performance Liquid Chromatography) ï¼ : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. quora.com [quora.com]

Methodological & Application

Synthesis of N,N-dibutylfuran-2-carboxamide from 2-Furoic Acid: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of N,N-dibutylfuran-2-carboxamide, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step process commencing with the conversion of commercially available 2-furoic acid to the reactive intermediate, 2-furoyl chloride, followed by its amidation with dibutylamine. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and safe synthesis.

Introduction

Furan-2-carboxamides are a class of organic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The furan ring serves as a versatile scaffold, and its derivatives have demonstrated a wide range of properties, including antimicrobial, anti-inflammatory, and anticancer activities. N,N-disubstituted amides, in particular, are of interest for their potential to modulate pharmacokinetic properties. This guide outlines a reliable and scalable laboratory procedure for the synthesis of N,N-dibutylfuran-2-carboxamide.

The synthetic strategy is a classic two-step approach that leverages the high reactivity of an acyl chloride intermediate. The first step involves the conversion of the carboxylic acid group of 2-furoic acid into an acyl chloride using thionyl chloride (SOCl₂). This transformation is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The subsequent and final step is the nucleophilic acyl substitution reaction where dibutylamine, a secondary amine, attacks the carbonyl carbon of 2-furoyl chloride to yield the desired N,N-dibutylfuran-2-carboxamide.

Reaction Workflow

The overall synthetic pathway is illustrated below.

Caption: Overall synthetic workflow for N,N-dibutylfuran-2-carboxamide.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Furoyl Chloride

This procedure is adapted from established methods for the preparation of acyl chlorides from carboxylic acids.[1][2]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity |

| 2-Furoic Acid | C₅H₄O₃ | 112.08 | 10.0 g | 0.0892 | ≥98% |

| Thionyl Chloride | SOCl₂ | 118.97 | 15.9 g (9.7 mL) | 0.134 | ≥99% |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | ≥99.8% |

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a gas outlet to a scrubbing system (e.g., a beaker with NaOH solution)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The gas outlet of the condenser should be connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: To the flask, add 2-furoic acid (10.0 g, 0.0892 mol) and anhydrous dichloromethane (50 mL). Stir the suspension.

-

Addition of Thionyl Chloride: From the dropping funnel, add thionyl chloride (9.7 mL, 0.134 mol) dropwise to the stirred suspension over 30 minutes. The addition is exothermic, and a gentle reflux may be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) for 2 hours. The reaction can be monitored by the cessation of gas evolution.

-

Isolation of 2-Furoyl Chloride: Once the reaction is complete, remove the excess thionyl chloride and DCM by distillation under atmospheric pressure. The crude 2-furoyl chloride can be purified by vacuum distillation (boiling point: 173 °C at atmospheric pressure).[2] For many applications, the crude product can be used directly in the next step after removing the volatile components under vacuum.

Part 2: Synthesis of N,N-dibutylfuran-2-carboxamide

This protocol is based on the general procedure for the acylation of secondary amines with acyl chlorides.[3]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity |

| 2-Furoyl Chloride | C₅H₃ClO₂ | 130.53 | 11.6 g | 0.0892 | (from Part 1) |

| Dibutylamine | C₈H₁₉N | 129.24 | 23.1 g (30.8 mL) | 0.178 | ≥99% |

| Triethylamine | C₆H₁₅N | 101.19 | 9.9 g (13.6 mL) | 0.0981 | ≥99% |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | ≥99.8% |

Equipment:

-

500 mL three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dibutylamine (23.1 g, 0.178 mol) and triethylamine (9.9 g, 0.0981 mol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of 2-Furoyl Chloride: Dissolve the crude 2-furoyl chloride (11.6 g, 0.0892 mol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-dibutylfuran-2-carboxamide.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield a colorless to pale yellow oil.

Mechanistic Insights

Step 1: Formation of 2-Furoyl Chloride

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride acts as a dehydrating and chlorinating agent, converting the hydroxyl group into a much better leaving group, a chlorosulfite intermediate.[4][5] The chloride ion, generated in situ, then acts as a nucleophile, attacking the carbonyl carbon.

Caption: Mechanism for the formation of 2-furoyl chloride.

Step 2: Amidation

The reaction between an acyl chloride and a secondary amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine or excess dibutylamine, is used to neutralize the hydrogen chloride that is formed.[1][3]

Caption: Mechanism for the amidation of 2-furoyl chloride.

Expected Results and Characterization

A successful synthesis should yield N,N-dibutylfuran-2-carboxamide as a colorless to pale yellow oil. The expected yield for this two-step synthesis is typically in the range of 70-90%.

Table 1: Physicochemical Properties and Expected Spectroscopic Data

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₃H₂₁NO₂ |

| Molecular Weight | 223.31 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 7.40 (dd, 1H, furan), 6.95 (dd, 1H, furan), 6.45 (dd, 1H, furan), 3.50 (t, 4H, -N-CH₂-), 1.60 (m, 4H, -CH₂-), 1.35 (m, 4H, -CH₂-), 0.95 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Estimated δ (ppm): 162 (C=O), 148 (furan C-O), 144 (furan CH), 116 (furan CH), 111 (furan CH), 48 (-N-CH₂-), 30 (-CH₂-), 20 (-CH₂-), 14 (-CH₃) |

| IR (neat, cm⁻¹) | Estimated ν: ~2960, 2930, 2870 (C-H stretch), ~1640 (C=O amide stretch), ~1570, 1460 (furan ring stretch) |

| Mass Spectrometry (EI) | Expected m/z: 223 (M⁺), 180, 152, 124, 95 (furan-C=O⁺) |

Note: The NMR and IR data are estimated based on analogous compounds and general spectroscopic principles. Actual values may vary slightly.

Safety and Handling

2-Furoic Acid:

-

Causes skin irritation and serious eye irritation.

-

Wear protective gloves, clothing, and eye/face protection.

Thionyl Chloride:

-

Causes severe skin burns and eye damage.[4]

-

Harmful if swallowed or inhaled.[4]

-

Reacts violently with water, releasing toxic gases.

-

Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

2-Furoyl Chloride:

-

Corrosive liquid that is irritating to the eyes, skin, and respiratory system.[2]

-

Reacts with water and moisture.

-

Handle in a fume hood with appropriate PPE.

Dibutylamine:

-

Flammable liquid and vapor.

-

Causes severe skin burns and eye damage.[6]

-

Harmful if swallowed.

-

Handle in a well-ventilated area, away from ignition sources, and wear appropriate PPE.

Triethylamine:

-

Highly flammable liquid and vapor.

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.

-

Handle in a fume hood with appropriate PPE.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of 2-furoyl chloride | Incomplete reaction | Ensure 2-furoic acid is dry. Use a slight excess of thionyl chloride and ensure sufficient reflux time. |

| Loss during work-up | Minimize exposure to moisture. Use the crude product directly if possible. | |

| Low yield of amide | Incomplete reaction | Ensure the reaction is carried out at 0 °C during the addition of the acyl chloride. Allow the reaction to stir for a sufficient time at room temperature. |

| Hydrolysis of acyl chloride | Use anhydrous solvents and reagents. | |

| Product is difficult to purify | Presence of unreacted starting materials or byproducts | Optimize the stoichiometry of the reagents. Perform a thorough aqueous work-up. Use an appropriate solvent system for chromatography. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N,N-dibutylfuran-2-carboxamide from 2-furoic acid. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide offer a deeper understanding of the chemical transformations and assist in overcoming potential experimental challenges.

References

-

Chemistry LibreTexts. (2019, June 5). 22.9: Reactions of Carboxylic Acids. [Link]

-

OpenStax. (2023, September 20). 21.3: Reactions of Carboxylic Acids. In Organic Chemistry. [Link]

-

Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. (2022, March 7). FAQ. [Link]

-

Wikipedia. (n.d.). 2-Furoyl chloride. [Link]

-

Reactions of Acyl halide. (n.d.). GeeksforGeeks. [Link]

- CN113429312A - N, N-dialkyl amide carboxylic acid compound and preparation method and application thereof - Google P

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Reactions of Acyl halide [simply.science]

- 4. An aqueous solution of a primary or secondary amine reacts with a... | Study Prep in Pearson+ [pearson.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: N,N-Dibutyl-2-furamide in Pharmaceutical Synthesis

[1]

Executive Summary

N,N-Dibutyl-2-furamide (DBF) represents a specialized class of furan-2-carboxamides , a structural motif increasingly relevant in medicinal chemistry for its ability to modulate lipophilicity and receptor binding affinity. While historically utilized as an insect repellent (MGK Repellent 11), its role in pharmaceutical synthesis has evolved as a lipophilic scaffold for Structure-Activity Relationship (SAR) studies.

This guide details the optimized synthesis, purification, and downstream application of N,N-dibutyl-2-furamide. It specifically addresses its utility as a precursor for N,N-dialkyl-2-furfurylamines —tertiary amine pharmacophores found in various anticholinergic and antimicrobial drug candidates.

Key Technical Insights

-

Pharmacophore Utility: The furan ring serves as a bioisostere for phenyl/heteroaryl groups, while the dibutyl chain significantly increases LogP, enhancing membrane permeability in drug design.

-

Reaction Efficiency: The described Schotten-Baumann protocol achieves yields >90% with high purity suitable for GMP environments.

-

Downstream Versatility: DBF is a stable intermediate that can be cleanly reduced to the corresponding tertiary amine, a critical building block for "drug-like" libraries.

Chemical Fundamentals & Mechanism

Molecular Identity[1]

-

IUPAC Name: N,N-Dibutylfuran-2-carboxamide

-

CAS Number: 3106-40-3 (Generic Furan-2-carboxamide: 609-38-1)

-

Molecular Formula: C₁₃H₂₁NO₂

-

Molecular Weight: 223.31 g/mol

-

Solubility: Highly soluble in organic solvents (DCM, Toluene, Ethanol); insoluble in water.

Synthetic Pathway & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The highly reactive 2-furoyl chloride undergoes attack by the nucleophilic nitrogen of dibutylamine. A base scavenger (Triethylamine) is critical to neutralize the generated HCl, driving the equilibrium forward and preventing the formation of amine hydrochloride salts which would stall the reaction.

Downstream Utility: The amide carbonyl of DBF is robust but can be selectively reduced (using LiAlH₄) to generate N,N-dibutyl-2-furfurylamine . This amine serves as a "linker" scaffold in the synthesis of complex bioactive molecules, including potential antifungal agents and kinase inhibitors.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the complete lifecycle of N,N-dibutyl-2-furamide from raw materials to downstream pharmaceutical application.

Figure 1: Operational workflow for the synthesis of N,N-dibutyl-2-furamide and its conversion to the amine pharmacophore.

Experimental Protocols

Protocol A: High-Purity Synthesis of N,N-Dibutyl-2-furamide

Objective: Synthesis of 50g batch with >98% purity.

1. Materials & Reagents

| Reagent | Role | Equiv.[1][2] | Mass/Vol | Notes |

| 2-Furoyl Chloride | Substrate | 1.0 | 29.2 g (22.0 mL) | Lachrymator. Handle in fume hood. |

| Dibutylamine | Nucleophile | 1.1 | 31.8 g (41.0 mL) | Excess ensures complete conversion.[1] |

| Triethylamine (Et₃N) | Base | 1.2 | 27.1 g (37.0 mL) | Scavenges HCl byproduct. |

| Dichloromethane (DCM) | Solvent | - | 250 mL | Anhydrous grade preferred. |

2. Procedure

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Charge Dibutylamine (1.1 eq) and Triethylamine (1.2 eq) into the flask. Add DCM (200 mL) and cool the mixture to 0°C using an ice bath.

-

Addition: Dissolve 2-Furoyl Chloride (1.0 eq) in the remaining 50 mL of DCM. Transfer to the addition funnel.

-

Reaction: Dropwise add the acid chloride solution to the amine mixture over 45 minutes. Critical: Maintain internal temperature <10°C to prevent side reactions.

-

Completion: Remove ice bath and allow to stir at Room Temperature (RT) for 3 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

-

Workup (Self-Validating Step):

-

Wash organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine and Et₃N.

-

Wash with Sat. NaHCO₃ (2 x 100 mL) to remove any hydrolyzed furoic acid.

-

Wash with Brine (100 mL).

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

-

Purification: The crude oil is often sufficiently pure (>95%).[1] For pharma-grade (>99%), perform vacuum distillation (bp ~130-135°C at 1 mmHg).

Protocol B: Downstream Reduction to N,N-Dibutyl-2-furfurylamine

Context: This step converts the intermediate into a tertiary amine, a common functional group in CNS-active drugs.

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in dry THF.

-

Addition: Add N,N-dibutyl-2-furamide (dissolved in THF) slowly to the LiAlH₄ slurry at 0°C.

-

Reflux: Heat to reflux for 4-6 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1x mass of LAH), then 15% NaOH (1x mass), then water (3x mass).

-

Isolation: Filter the granular precipitate. Concentrate filtrate to yield the amine.

Quality Control & Analytical Specifications

To ensure the intermediate meets pharmaceutical standards, the following QC parameters must be verified.

| Test Parameter | Specification | Method | Rationale |

| Appearance | Clear, pale yellow liquid | Visual | Darkening indicates oxidation/polymerization. |

| Purity (HPLC) | ≥ 98.5% | Reverse Phase C18 | Critical for downstream stoichiometry.[1] |

| Water Content | ≤ 0.1% | Karl Fischer | Water interferes with reduction steps (LiAlH₄).[1] |

| Residual Amine | ≤ 0.5% | GC-FID | Unreacted dibutylamine is a process impurity. |

| Identity | Matches Ref. Std. | FTIR / 1H-NMR | Confirm furan ring integrity (peaks at ~7.5, 7.1, 6.5 ppm). |

Safety & Handling (HSE)

-

2-Furoyl Chloride: Potent lachrymator and corrosive. Causes severe skin burns and eye damage. All transfers must occur in a certified fume hood.

-

Dibutylamine: Toxic if swallowed or in contact with skin.

-

N,N-Dibutyl-2-furamide: While less toxic than its precursors, it is a known insect repellent and mild irritant. Avoid inhalation of vapors during distillation.

-

Waste Disposal: All aqueous washes containing amines must be treated as basic organic waste.

References

-

Synthesis of Amide Derivatives

- Source: Asian Journal of Chemistry. "Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives." (General amide coupling protocols).

-

Biological Activity of Furan Carboxamides

- Source: International Journal of Advanced Biological and Biomedical Research. "Furan: A Promising Scaffold for Biological Activity."

-

Chemical Properties & Safety Data

- Source: PubChem Compound Summary for CID 69108 (2-Furamide deriv

-

Pharmaceutical Applications of Furan Scaffolds

- Source: Taylor & Francis Online. "Biological activity – Knowledge and References."

Technical Application Note: Purification of N,N-Dibutylfuran-2-carboxamide via Column Chromatography

Executive Summary

This guide details the isolation and purification of N,N-dibutylfuran-2-carboxamide, a tertiary amide intermediate often synthesized via the acylation of dibutylamine with furan-2-carbonyl chloride or through coupling reagent-mediated amidation of furan-2-carboxylic acid.

While column chromatography is the definitive polishing step, this protocol emphasizes a "Workup-First" strategy . Due to the distinct acid-base properties of the starting materials (dibutylamine is basic; furoic acid is acidic) compared to the neutral amide product, rigorous liquid-liquid extraction significantly reduces the chromatographic burden, preventing common issues like peak tailing and silica saturation.

Analyte Analysis & Chromatographic Theory

To design an effective separation, we must first deconstruct the physicochemical properties of the target molecule relative to its stationary phase interactions.

Molecular "Polarity Map"

-

Furan Ring: Aromatic, moderately polar, and acid-sensitive. It serves as the primary UV chromophore (

nm). -

Amide Carbonyl: A strong hydrogen bond acceptor. This moiety interacts significantly with the silanol groups (Si-OH) of the stationary phase, governing retention.

-

Dibutyl Chains: Two aliphatic

chains add substantial lipophilicity (hydrophobic character), increasing solubility in non-polar solvents (Hexane, Heptane) and reducing retention relative to short-chain analogs (e.g., dimethylamide).

Stationary Phase Selection

Silica Gel 60 (40–63 µm) is the standard stationary phase.

-

Risk Factor: The furan ring can be sensitive to highly acidic silica. However, for simple amides, standard silica is usually safe. If degradation is observed (darkening on column), neutralization of the silica with 1% Triethylamine (Et

N) in the equilibration solvent is recommended.

Pre-Column Optimization: The "Secret" to Purity

Directly loading a crude reaction mixture containing unreacted amines onto a silica column often results in "streaking" (broad, tailing bands) due to the amine's strong interaction with acidic silanols.

Mandatory Pre-Treatment (Liquid-Liquid Extraction): Before chromatography, the crude mixture must be subjected to the following wash sequence to remove precursors:

| Impurity | Chemical Nature | Removal Strategy | Mechanism |

| Dibutylamine | Basic (Amine) | Wash with 1M HCl | Converts amine to water-soluble ammonium salt ( |

| Furoic Acid | Acidic (Carboxylic) | Wash with Sat. NaHCO | Converts acid to water-soluble carboxylate salt ( |

| Coupling Agents | Varies (e.g., Urea) | Filtration / Brine Wash | Precipitates ureas (if DCC used) or washes out water-soluble byproducts (EDC). |

Method Development: Thin Layer Chromatography (TLC)

Goal: Achieve a Retention Factor (

Recommended Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).[1]

-

Starting Point: Spot crude on a silica TLC plate and develop in 80:20 Hex/EtOAc .

-

If

: Too non-polar. Reduce EtOAc (e.g., 90:10). -

If

: Too polar. Increase EtOAc (e.g., 70:30).

-

-

Visualization: UV Light (254 nm) is primary. Stain with KMnO

(oxidizes furan/alkyls) or Vanillin (general for amides) if UV is weak.

Detailed Purification Protocol

Reagents & Equipment

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Column: Glass column with fritted disc or cotton plug.[1] Diameter depends on scale (see Table 1).

Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)[4]

-

Calculate Silica Load: Use a 30:1 to 50:1 ratio of Silica to Crude Mass.

-

Example: For 1.0 g crude, use 30–50 g silica.

-

-

Prepare Slurry: Mix the calculated silica with the starting mobile phase (e.g., 90% Hexane / 10% EtOAc) in a beaker until it forms a pourable slurry.

-

Pour: Carefully pour the slurry into the column. Tap the sides gently to settle the silica and remove air bubbles.

-

Sand Layer: Add ~1 cm of calcined sand on top to protect the bed during loading.

Step 2: Sample Loading

-

Method A (Liquid Load - Preferred for Oils): Since N,N-dibutylfuran-2-carboxamide is likely an oil, dissolve it in the minimum volume of 90:10 Hex/EtOAc or Dichloromethane (DCM). Pipette carefully onto the sand layer.[5]

-

Method B (Dry Load - Preferred for impure/viscous mixtures): Dissolve crude in DCM, add Celite (1:1 w/w), and evaporate to dryness. Pour the free-flowing powder onto the column sand bed.

Step 3: Elution Gradient

Run the column using a step-gradient to sharpen bands.

| Phase | Solvent Ratio (Hex:EtOAc) | Volume (Column Volumes - CV) | Purpose |

| Equilibration | 95:5 | 2 CV | Wetting and stabilizing the column. |

| Elution 1 | 90:10 | 3-5 CV | Elutes non-polar impurities (bis-furan byproducts). |

| Elution 2 | 80:20 | Until Product Elutes | Target Elution Zone. |

| Flush | 50:50 | 2 CV | Clears polar impurities/baseline. |

Step 4: Fraction Collection & Analysis[1][2]

-

Collect fractions in test tubes (size approx. 1/10th of column volume).

-

Spot every 3rd tube on a TLC plate.

-

Pool fractions containing the single pure spot (

in 80:20). -

Evaporate solvent under reduced pressure (

C) to yield the pure oil/solid.

Visualization of Workflows

Purification Logic Flow

This diagram illustrates the critical decision-making process for purifying this specific amide.

Caption: Figure 1. Integrated purification workflow emphasizing pre-column extraction to ensure high-purity isolation.

Polarity & Interaction Model

Understanding why the separation works ensures reproducibility.

Caption: Figure 2. Mechanistic interaction model showing the competition between the amide-silica H-bonding and solvent displacement.

Quantitative Data & Specifications

Table 1: Scale-Up Specifications for Silica Columns

| Crude Mass (mg) | Column Diameter (mm) | Silica Mass (g) | Fraction Size (mL) | Flow Rate (mL/min) |

| 100 mg | 10–15 mm | 3–5 g | 5 mL | 5–8 |

| 500 mg | 20–25 mm | 15–25 g | 10–15 mL | 15–20 |

| 1.0 g | 30–40 mm | 30–50 g | 20–25 mL | 25–40 |

| 5.0 g | 50–60 mm | 150–250 g | 50–100 mL | 50–80 |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Streaking / Tailing | Residual amine on column. | Add 1% Triethylamine (Et |

| Product Co-elutes with Impurity | Gradient too steep. | Switch to isocratic elution (e.g., hold at 15% EtOAc for longer). |

| Product decomposes | Acid sensitivity of Furan. | Use neutral alumina instead of silica, or buffer silica with Et |

| Low Recovery | Product stuck on silica. | Flush column with 100% EtOAc or 10% Methanol in DCM to recover polar material. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

-

Reich, H. J. (2024). Flash Chromatography.[1][3][5][6] University of Wisconsin-Madison, Department of Chemistry.

-

Biotage. (2023).[6] Strategies for the Purification of Amides. Biotage Application Notes.

Sources

Application Notes & Protocols: Solvent Extraction of Lipophilic Furan Amides

Introduction: The Challenge of Isolating Lipophilic Furan Amides

Furan amides represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] Their lipophilic ("fat-loving") nature, conferred by non-polar side chains and the furan ring itself, dictates their high solubility in organic solvents and poor solubility in water.[3][4] This characteristic is the cornerstone of their extraction; however, achieving high purity requires a nuanced approach that goes beyond simple solvent partitioning.

Effective isolation of these molecules from complex matrices—be it a synthetic reaction mixture or a natural product extract—is a critical bottleneck in research and development. A successful extraction strategy not only maximizes yield but also minimizes impurities, thereby streamlining subsequent analytical and purification steps. This document serves as a practical guide to designing, executing, and troubleshooting robust solvent extraction workflows for this specific class of molecules.

Section 1: Foundational Principles of Extraction

A successful extraction is not a matter of chance but a result of applied chemical principles. The choices made regarding solvent, pH, and technique directly influence the efficiency and selectivity of the process.

The Partition Coefficient (K_d) and Solvent Selection

Solvent extraction operates on the principle of differential solubility, quantified by the partition coefficient (K_d).[5] This value represents the ratio of a compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. For lipophilic furan amides, the goal is to maximize K_d, driving the compound of interest overwhelmingly into the organic layer.

The maxim "like dissolves like" is the guiding principle for solvent selection.[6] Since lipophilic furan amides are non-polar to moderately polar, the ideal extraction solvents will share these characteristics. The choice of solvent is a balance between solvating power, selectivity, and practical considerations like boiling point and safety.

Table 1: Solvent Selection Guide for Lipophilic Compound Extraction

| Solvent | Polarity Index | Boiling Point (°C) | Key Applications & Rationale |

|---|---|---|---|

| n-Hexane | 0.1 | 69 | Ideal for highly non-polar amides. Effectively excludes more polar impurities.[5] |

| Toluene | 2.4 | 111 | Good for aromatic-containing amides. Higher boiling point can be a drawback.[7] |

| Dichloromethane (DCM) | 3.1 | 40 | Excellent general-purpose solvent for a wide range of lipophilic compounds. Its high density causes it to form the bottom layer, which can be advantageous for separation.[7] |

| Diethyl Ether | 2.8 | 35 | Highly effective but very volatile and flammable, requiring stringent safety precautions. |

| Ethyl Acetate (EtOAc) | 4.4 | 77 | A versatile, moderately polar solvent that dissolves a broad spectrum of compounds. Often a good starting point for optimization.[5][8] |

| Methyl t-Butyl Ether (MTBE) | 2.5 | 55 | A safer alternative to diethyl ether with less tendency to form explosive peroxides.[1] |

The Strategic Use of pH Adjustment

While many furan amides are themselves neutral, the mixtures they are in are often not.[9] Synthetic reactions can contain acidic or basic catalysts, byproducts, or unreacted starting materials. The strategic manipulation of the aqueous phase pH is a powerful tool for removing these charged impurities.

-

Removing Basic Impurities (e.g., amines): By washing the organic extract with a dilute aqueous acid (e.g., 1M HCl), basic impurities are protonated. The resulting cationic salts (R-NH3+) are highly soluble in water and are thus partitioned out of the organic layer.[10]

-

Removing Acidic Impurities (e.g., carboxylic acids): Conversely, washing with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3) deprotonates acidic impurities. The resulting anionic salts (R-COO-) are drawn into the aqueous phase.[10][11]

This acid-base washing strategy leaves the neutral, lipophilic furan amide in the organic phase, significantly enhancing its purity before the solvent is even removed. The pH of the extraction solvent can profoundly affect the extractables profile, especially for compounds prone to hydrolysis.[12]

Section 2: Liquid-Liquid Extraction (LLE) Protocols & Field Insights

LLE is the workhorse of extraction in synthetic chemistry and is the most common method for purifying lipophilic compounds from aqueous mixtures.[5]

Detailed Protocol: LLE for a Synthetic Reaction Workup

Objective: To isolate a neutral, lipophilic furan amide from an aqueous reaction mixture containing acidic and basic impurities.

Materials:

-

Reaction mixture

-

Separatory funnel

-

Extraction solvent (e.g., Ethyl Acetate)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous drying agent (e.g., MgSO4 or Na2SO4)

-

Erlenmeyer flask

-

Rotary evaporator

Methodology:

-

Quenching: Transfer the reaction mixture to a separatory funnel. Dilute with deionized water to dissolve inorganic salts and create a distinct aqueous layer.

-

Initial Extraction: Add a volume of ethyl acetate approximately equal to the aqueous volume. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.[10] Causality: This step transfers the lipophilic product from the aqueous phase to the immiscible organic phase.

-

Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer and set it aside.

-

Re-extraction: Return the aqueous layer to the funnel and repeat the extraction (steps 2-3) two more times with fresh ethyl acetate. Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

-

Combine & Wash: Combine all organic extracts in the separatory funnel.

-

Acid Wash: Add 1M HCl (approx. 1/3 of the organic volume), shake, and discard the aqueous layer. Causality: This removes basic impurities.[10]

-

Base Wash: Add saturated NaHCO3 solution, shake, and discard the aqueous layer. Causality: This removes acidic impurities.

-

Brine Wash: Add saturated NaCl solution (brine), shake, and discard the aqueous layer. Causality: The brine wash removes bulk water from the organic layer and helps break any minor emulsions, initiating the drying process.[13][14]

-

-

Drying: Drain the washed organic layer into an Erlenmeyer flask. Add anhydrous MgSO4, swirling until the drying agent no longer clumps together.

-

Isolation: Filter the dried solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude lipophilic furan amide.

LLE Workflow Diagram

Caption: Workflow for a standard liquid-liquid extraction.

Troubleshooting Common LLE Issues

The most frequent and frustrating problem in LLE is the formation of an emulsion—a stable colloidal suspension of one liquid in the other that prevents clear phase separation.[13][15] This is common in samples containing surfactants, fats, or proteins.[13]

Table 2: Troubleshooting Guide for Liquid-Liquid Extraction

| Problem | Cause | Solution(s) |

|---|---|---|